molecular formula C14H12N6 B3144331 4-[6-(4-Aminophenyl)-1,2,4,5-tetrazin-3-yl]aniline CAS No. 54983-19-6

4-[6-(4-Aminophenyl)-1,2,4,5-tetrazin-3-yl]aniline

Cat. No.: B3144331
CAS No.: 54983-19-6
M. Wt: 264.29 g/mol
InChI Key: NLCIMKXWPQGGNB-UHFFFAOYSA-N
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Description

4-[6-(4-Aminophenyl)-1,2,4,5-tetrazin-3-yl]aniline is an organic compound that features a tetrazine ring substituted with aminophenyl groups.

Preparation Methods

The synthesis of 4-[6-(4-Aminophenyl)-1,2,4,5-tetrazin-3-yl]aniline can be achieved through several synthetic routes. One common method involves the reaction of 4-aminobenzonitrile with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to the tetrazine derivative under acidic conditions . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

4-[6-(4-Aminophenyl)-1,2,4,5-tetrazin-3-yl]aniline undergoes various chemical reactions, including:

Scientific Research Applications

4-[6-(4-Aminophenyl)-1,2,4,5-tetrazin-3-yl]aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[6-(4-Aminophenyl)-1,2,4,5-tetrazin-3-yl]aniline involves its interaction with molecular targets through its amino and tetrazine groups. These interactions can lead to the formation of covalent bonds with target molecules, affecting their function and activity. The specific pathways involved depend on the context of its application, such as binding to proteins or nucleic acids in biological systems .

Comparison with Similar Compounds

4-[6-(4-Aminophenyl)-1,2,4,5-tetrazin-3-yl]aniline can be compared with other similar compounds, such as:

    4-Aminobiphenyl: Similar in having an amino group attached to a biphenyl structure, but lacks the tetrazine ring.

    4-Aminophenol: Contains an amino group attached to a phenol ring, differing in the absence of the tetrazine ring.

    Aniline: The simplest aromatic amine, with a single amino group attached to a benzene ring. The uniqueness of this compound lies in its tetrazine ring, which imparts distinct chemical and physical properties compared to these similar compounds.

Properties

IUPAC Name

4-[6-(4-aminophenyl)-1,2,4,5-tetrazin-3-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N6/c15-11-5-1-9(2-6-11)13-17-19-14(20-18-13)10-3-7-12(16)8-4-10/h1-8H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLCIMKXWPQGGNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(N=N2)C3=CC=C(C=C3)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10313451
Record name NSC270390
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10313451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54983-19-6
Record name NSC270390
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270390
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC270390
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10313451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[6-(4-Aminophenyl)-1,2,4,5-tetrazin-3-yl]aniline
Reactant of Route 2
4-[6-(4-Aminophenyl)-1,2,4,5-tetrazin-3-yl]aniline
Reactant of Route 3
4-[6-(4-Aminophenyl)-1,2,4,5-tetrazin-3-yl]aniline
Reactant of Route 4
4-[6-(4-Aminophenyl)-1,2,4,5-tetrazin-3-yl]aniline
Reactant of Route 5
4-[6-(4-Aminophenyl)-1,2,4,5-tetrazin-3-yl]aniline
Reactant of Route 6
4-[6-(4-Aminophenyl)-1,2,4,5-tetrazin-3-yl]aniline

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